
4,6-Diamino-2-methylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-2-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H9N5O. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-methylpyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4,6-dihydroxypyrimidine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diamino-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Applications De Recherche Scientifique
4,6-Diamino-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and as a potential therapeutic agent.
Medicine: It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 4,6-Diamino-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets in the body. This compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,6-dihydroxypyrimidine
- 4,6-Dihydroxy-pyrimidine
- 2-Chloro-4,6-dimethoxypyrimidine
Comparison: 4,6-Diamino-2-methylpyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
900472-89-1 |
|---|---|
Formule moléculaire |
C6H9N5O |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
4,6-diamino-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H9N5O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3,(H2,9,12)(H4,7,8,10,11) |
Clé InChI |
VTIFLWWHLBRIFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)N)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


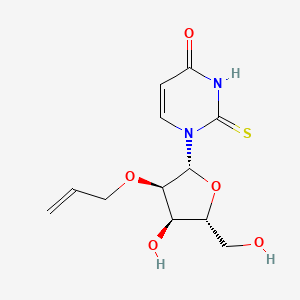

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
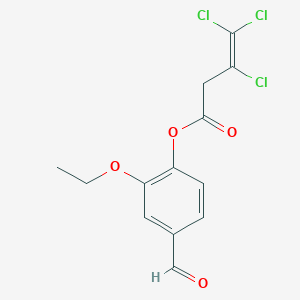
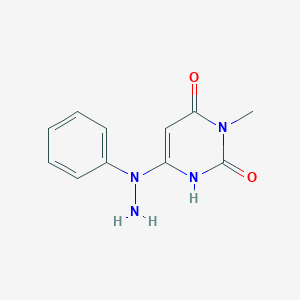
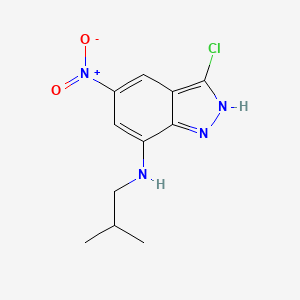
![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
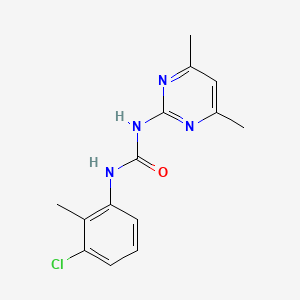
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
